![molecular formula C7H4BrNOS2 B1342261 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate CAS No. 937602-37-4](/img/structure/B1342261.png)
2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate
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Overview
Description
2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate is a chemical compound that features a thiophene ring substituted with a bromine atom and a thiocyanate group. Thiophene derivatives are known for their unique electronic, optical, and redox properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate typically involves the reaction of 3-bromo-2-thiophenecarboxylic acid with thiocyanate under specific conditions. One common method includes the use of a dehydrating agent like thionyl chloride to convert the carboxylic acid to an acyl chloride, which then reacts with ammonium thiocyanate to form the desired thiocyanate compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Cyclization Reactions: The thiocyanate group can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include bases like sodium hydroxide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate involves its interaction with various molecular targets and pathways. The thiocyanate group can act as a nucleophile, participating in substitution reactions, while the bromine atom can facilitate electrophilic aromatic substitution. The thiophene ring’s electronic properties also play a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate can be compared with other thiophene derivatives such as:
2-Acetyl-3-bromothiophene: Similar in structure but with an acetyl group instead of a thiocyanate group.
3-Bromo-2-thienylmethanone: Features a methanone group instead of a thiocyanate group.
3-Bromo-2-thienyl thiocyanate: Lacks the oxoethyl group present in this compound.
Biological Activity
2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate is a compound of growing interest in pharmacological research due to its unique chemical structure and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C7H6BrNOS |
Molecular Weight | 232.09 g/mol |
CAS Number | 937602-37-4 |
Solubility | Low in water |
Log P (octanol-water) | 3.15 |
Pharmacological Effects
Research indicates that this compound exhibits several notable pharmacological activities:
- CYP Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. This inhibition can significantly alter the pharmacokinetics of co-administered drugs, raising concerns about potential drug-drug interactions.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It appears to inhibit tumor growth by targeting critical signaling pathways involved in cell proliferation, particularly through the MAPK/ERK pathway.
- Antimicrobial Activity : Similar thienyl compounds have demonstrated antimicrobial properties against various pathogens, indicating that this compound may also possess such activity.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have emerged:
- Enzyme Interaction : The ability to inhibit cytochrome P450 enzymes alters metabolic pathways, impacting drug efficacy and toxicity.
- Cell Signaling Modulation : By interfering with critical signaling pathways, the compound may induce apoptosis in cancer cells.
Case Study 1: CYP Enzyme Inhibition
A study evaluating various halogenated compounds found that this compound significantly inhibited CYP1A2 and CYP2D6 activities in vitro. This finding suggests potential drug-drug interactions when used alongside other medications metabolized by these enzymes.
Case Study 2: Anticancer Activity
In experiments assessing the anticancer potential of halogenated benzene derivatives, this compound demonstrated promising results in reducing cell viability in human cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Comparative Analysis
When compared to structurally similar compounds, such as other thienyl derivatives, this compound stands out due to its unique combination of bromine substitution and thiocyanate functionality. This unique structure enhances its reactivity and potential biological interactions.
Compound | Key Activity | Mechanism |
---|---|---|
This compound | CYP enzyme inhibition, anticancer | Inhibition of metabolic pathways |
Thienyl derivatives | Antimicrobial | Disruption of pathogen metabolism |
Properties
IUPAC Name |
[2-(3-bromothiophen-2-yl)-2-oxoethyl] thiocyanate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS2/c8-5-1-2-12-7(5)6(10)3-11-4-9/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGPVRABJZKIRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)CSC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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